molecular formula C5H11ClFN B2819476 (3S)-3-fluoro-3-methylpyrrolidine hydrochloride CAS No. 1637399-35-9

(3S)-3-fluoro-3-methylpyrrolidine hydrochloride

Cat. No. B2819476
CAS RN: 1637399-35-9
M. Wt: 139.6
InChI Key: LDRLKNIQCYFPMH-JEDNCBNOSA-N
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Description

(3S)-3-fluoro-3-methylpyrrolidine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis. This compound is a pyrrolidine derivative that contains a fluorine atom and a methyl group attached to the pyrrolidine ring.

Scientific Research Applications

(3S)-3-fluoro-3-methylpyrrolidine hydrochloride has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. Additionally, this compound has been used as a chiral building block in organic synthesis, allowing for the creation of new molecules with unique properties.

Mechanism of Action

The exact mechanism of action of (3S)-3-fluoro-3-methylpyrrolidine hydrochloride is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. This modulation leads to a reduction in neuronal excitability, resulting in the observed anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
Several studies have demonstrated the biochemical and physiological effects of (3S)-3-fluoro-3-methylpyrrolidine hydrochloride. It has been shown to increase the threshold for seizures in animal models, indicating its potential as an anticonvulsant. Additionally, this compound has been shown to reduce pain and inflammation in animal models, suggesting its potential as an analgesic and anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3S)-3-fluoro-3-methylpyrrolidine hydrochloride in lab experiments is its high purity and stability. This compound can be synthesized in large quantities with high yields, making it readily available for use in various research applications. However, one of the limitations of this compound is its relatively high cost, which may limit its use in certain research settings.

Future Directions

There are several future directions for the research and development of (3S)-3-fluoro-3-methylpyrrolidine hydrochloride. One potential direction is the further exploration of its anticonvulsant and analgesic properties, with the aim of developing new drugs for the treatment of epilepsy and chronic pain. Additionally, this compound could be used as a chiral building block in the synthesis of new molecules with unique properties, potentially leading to the development of new drugs with improved efficacy and safety profiles. Finally, the biochemical and physiological effects of (3S)-3-fluoro-3-methylpyrrolidine hydrochloride could be further studied to gain a better understanding of its mechanism of action and potential applications in various fields.

Synthesis Methods

The synthesis of (3S)-3-fluoro-3-methylpyrrolidine hydrochloride is a multistep process that involves the use of various reagents and catalysts. One of the most commonly used methods for synthesizing this compound is through the asymmetric hydrogenation of pyrrolidine using a chiral rhodium catalyst. This method yields a mixture of (3R)- and (3S)-3-fluoro-3-methylpyrrolidine, which can be separated using chromatography. The (3S)-3-fluoro-3-methylpyrrolidine can then be converted to its hydrochloride salt using hydrochloric acid.

properties

IUPAC Name

(3S)-3-fluoro-3-methylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FN.ClH/c1-5(6)2-3-7-4-5;/h7H,2-4H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRLKNIQCYFPMH-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCNC1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-fluoro-3-methylpyrrolidine hydrochloride

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